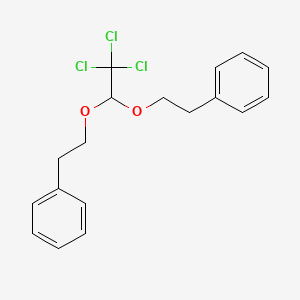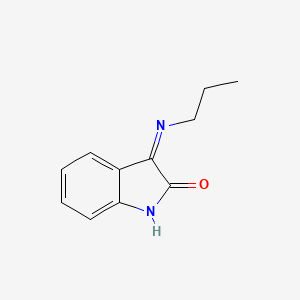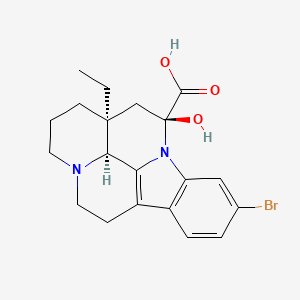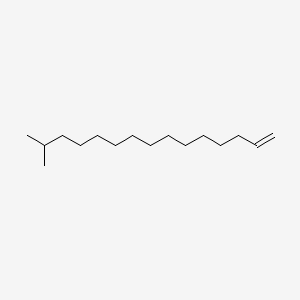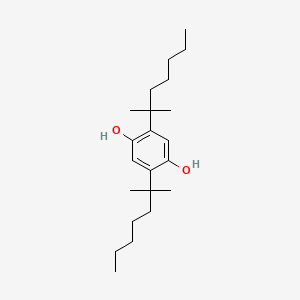
3'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.57 . This compound is known for its unique structure, which includes an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of the p-toluenesulfonamide precursor. This precursor can be synthesized through the FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for catalysis, tetrabutylammonium fluoride (TBAF) for nucleophilic reactions, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets and pathways. The amidino group can form hydrogen bonds with biological molecules, while the p-toluenesulfonamido group can interact with hydrophobic regions of proteins . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonamide: A precursor used in the synthesis of 3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide.
Hydrocinnamanilide: Shares a similar backbone structure but lacks the amidino and p-toluenesulfonamido groups.
Uniqueness
3’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amidino and p-toluenesulfonamido groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
| 92953-68-9 | |
Formule moléculaire |
C23H24N4O3S |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-(3-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-10-12-20(13-11-16)31(29,30)27-21(14-17-6-3-2-4-7-17)23(28)26-19-9-5-8-18(15-19)22(24)25/h2-13,15,21,27H,14H2,1H3,(H3,24,25)(H,26,28) |
Clé InChI |
WPCPYIPHLGNKHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


